molecular formula C6H8N2O3 B8629144 4-(2-Hydroxyethyl)-1,2-dihydro-3,6-pyridazinedione

4-(2-Hydroxyethyl)-1,2-dihydro-3,6-pyridazinedione

Cat. No. B8629144
M. Wt: 156.14 g/mol
InChI Key: QRBGTGCPVIODME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Hydroxyethyl)-1,2-dihydro-3,6-pyridazinedione is a useful research compound. Its molecular formula is C6H8N2O3 and its molecular weight is 156.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(2-Hydroxyethyl)-1,2-dihydro-3,6-pyridazinedione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-Hydroxyethyl)-1,2-dihydro-3,6-pyridazinedione including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-(2-Hydroxyethyl)-1,2-dihydro-3,6-pyridazinedione

Molecular Formula

C6H8N2O3

Molecular Weight

156.14 g/mol

IUPAC Name

4-(2-hydroxyethyl)-1,2-dihydropyridazine-3,6-dione

InChI

InChI=1S/C6H8N2O3/c9-2-1-4-3-5(10)7-8-6(4)11/h3,9H,1-2H2,(H,7,10)(H,8,11)

InChI Key

QRBGTGCPVIODME-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=O)NNC1=O)CCO

Origin of Product

United States

Synthesis routes and methods

Procedure details

A suspension of methyl (3,6-dioxo-1,2,3,6-tetrahydro-4-pyridazinyl)acetate (11.1 g, 60.3 mmol) in THF (2 litres) was sonicated to give a fine dispersion. The mixture was called to −15° C. and treated dropwise with a solution of lithium aluminium hydride in THF (1M; 90 ml, 90 mmol). The mixture was stirred at 0° C. for 2 hours. Sodium hydroxide (2M; 15 ml, 30 mmol) was added, then the mixture was acidified with 5M hydrochloric acid to around pH4-5. The supernatant was decanted off and discarded. The oily residue was extracted with water/methanol (500 ml/1 litre). This extract was decanted from the remaining residue, treated with silica and evaporated. The silica residue was added to the top of a column, eluting with 10-30% methanol in DCM affording a pale yellow oil (2.7 g).
Quantity
11.1 g
Type
reactant
Reaction Step One
Name
Quantity
2 L
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
90 mL
Type
solvent
Reaction Step Two
Quantity
15 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

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